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15-PGDH is a NAD+-dependent enzyme that catalyzes the first and rate-limiting step in the degradation of

prostaglandins, particularly Prostaglandin E2 (PGE2) [1]. It oxidizes the 15-hydroxyl group of PGE2 to a

15-keto group, thereby inactivating it [1]. As a key negative regulator of PGE2 levels, 15-PGDH plays a

crucial role in various physiological and pathological processes [2] [3].

The following diagram illustrates the core enzymatic reaction and the general effect of its inhibition.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s12860189?utm_src=pdf-body
https://www.smolecule.com/products/s12860189?utm_src=pdf-interest
https://www.nature.com/articles/s41467-023-36463-7?error=cookies_not_supported
https://www.nature.com/articles/s41467-023-36463-7?error=cookies_not_supported
https://pmc.ncbi.nlm.nih.gov/articles/PMC2970562/
https://pubmed.ncbi.nlm.nih.gov/33303683/
https://www.smolecule.com/products/s12860189?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Active PGE2
(15(S)-OH)

15-PGDH
+ NAD⁺

Substrate

Elevated PGE2 Levels

Inactive 15-keto-PGE2
+ NADH

Oxidation

15-PGDH Inhibitor

Binds & Inhibits

Click to download full resolution via product page

Detailed Mechanism of 15-PGDH Inhibition

Although "15-PGDH-IN-2" is not explicitly described, high-affinity inhibitors like SW033291 and

SW209415 share a common, sophisticated mechanism. They act as competitive inhibitors but exploit a

dynamic "lid" domain on the enzyme to achieve exceptional potency [1].

The table below summarizes the key structural and mechanistic features of 15-PGDH inhibition based on

cryo-EM and molecular dynamics studies [1].

Feature Description & Role in Inhibition

Binding
Site

Deep, buried pocket within the enzyme's catalytic core, also occupied by the natural
substrate PGE2.
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| Key Residues | S138 & Y151: Form hydrogen bonds with inhibitor, mimicking substrate's transition state.

F185 & Y217: Act as "hinges" for a dynamic lid; inhibitors exploit π-stacking for sub-nanomolar affinity. | |

Induced-Fit Mechanism | Binding triggers rotation of the "lid" domain (helices α7, α8, α9), encapsulating

the inhibitor completely. | | Consequence | Lid closure physically blocks substrate access and locks the

inhibitor in place, making inhibition highly potent and durable. |

Biological Consequences and Functional Effects

Inhibiting 15-PGDH has one primary, crucial outcome: a significant increase in local levels of PGE2 [4] [3]

[5]. This elevated PGE2 then activates its cognate receptors (e.g., EP2 and EP4), setting off a cascade of

downstream signaling events.

The table below outlines the primary documented outcomes of 15-PGDH inhibition in different disease

models.

Physiological
System

Observed Effect of 15-PGDH
Inhibition

Postulated Downstream
Signaling

Aged Skeletal
Muscle

Increased muscle mass, strength, and

endurance; improved mitochondrial
function [4] [3].

Activation of AKT pathway;

inhibition of FOXO and TGF-β
signaling; reduction of ubiquitin-

proteasome activity [4].

Liver & Metabolism
(T2DM)

Improved glucose metabolism; altered

steroid hormone and fatty acid
metabolism [5].

Regulation of cytochrome P450

genes (e.g., Cyp2c55, Cyp3a11)
and glutathione S-transferases [5].

Lung (Fibrosis
Model)

Reduced inflammation and fibrosis;
improved survival [6].

Antagonism of TGF-β-induced pro-
fibrotic signaling in fibroblasts [6].

Cancer (Lung
Adenocarcinoma)

Overexpression of 15-PGDH (opposite
effect) inhibits cell growth, induces cell

cycle arrest, and inhibits epithelial-
mesenchymal transition (EMT) [7].

Inhibition of PI3K/AKT/mTOR
pathway [7].
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Experimental Protocols for Key Assays

For researchers aiming to validate the activity of 15-PGDH inhibitors, here are established methodologies

from the literature.

Assay Type Purpose Key Protocol Details

| Enzymatic Activity (qHTS) | Identify inhibitors by monitoring PGE2 degradation [2]. | • Format: 1536-

well plate, 4 µL reaction. • Reaction: 15-PGDH oxidizes PGE2, converting NAD+ to fluorescent NADH. •

Readout: Fluorescence increase. • Control: Use a known inhibitor (e.g., GW5074) in a 16-point dilution

series. | | Differential Scanning Fluorimetry (DSF) | Measure compound-induced thermal stabilization of

15-PGDH [2]. | • Principle: Ligand binding increases protein melting temperature (Tm). • Conditions: Test

in absence/presence of cofactors (NAD+, NADH). • Output: Shift in Tm indicates binding and can correlate

with mechanism. | | In Vivo Efficacy (Sarcopenia Model) | Evaluate effect on muscle mass and function [3].

| • Model: Aged mice. • Treatment: Administer inhibitor (e.g., SW033291 at 5 mg/kg) via intraperitoneal

injection. • Endpoints: Muscle mass (weight), muscle force (305C lever system), PGE2 levels (LC-MS/MS).

|
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PGDH)]. Smolecule, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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